molecular formula C15H18N4O4S B2565709 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide CAS No. 1396856-63-5

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide

Cat. No.: B2565709
CAS No.: 1396856-63-5
M. Wt: 350.39
InChI Key: UDZJOTVEBULZHM-UHFFFAOYSA-N
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Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a synthetic small molecule featuring a pyrimidinone ring linked via an ethyl group to a 4-sulfamoylbenzamide moiety.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-2-12-9-14(20)19(10-18-12)8-7-17-15(21)11-3-5-13(6-4-11)24(16,22)23/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZJOTVEBULZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological activity, including antifungal, antibacterial, and cytotoxic properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S and has a molecular weight of 348.41 g/mol. Its structure features a pyrimidine moiety, which is known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds containing sulfamoyl and pyrimidine groups exhibit a range of biological activities. The following sections detail specific findings related to the compound's activity against various biological targets.

Antifungal Activity

A study evaluated the antifungal properties of structurally similar compounds, showing significant activity against several fungal strains. For instance, compounds derived from benzamides demonstrated potent inhibition against Botrytis cinereal with an effective concentration (EC50) of 14.44 μg/mL . While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.

Antibacterial Activity

The antibacterial potential of related compounds has been documented. For example, derivatives of pyrimidines have shown promising results against gram-positive and gram-negative bacteria. While direct studies on this compound are scarce, the presence of the sulfamoyl group typically enhances antibacterial activity by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Cytotoxicity Studies

Cytotoxic effects have been observed in various studies involving pyrimidine derivatives. For instance, certain modifications to the pyrimidine structure have resulted in compounds with IC50 values as low as 0.19 μM against specific cancer cell lines . These findings suggest that this compound could also possess cytotoxic properties worth investigating further.

Case Studies and Research Findings

Several case studies highlight the biological activity of similar compounds:

  • Antifungal Efficacy :
    • A series of benzamide derivatives were synthesized and tested against Botrytis cinereal, yielding high inhibition rates (up to 84.4%) at concentrations of 100 mg/L .
  • Antibacterial Properties :
    • Compounds with similar sulfamoyl structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating that modifications to the pyrimidine scaffold can enhance antibacterial activity.
  • Cytotoxic Evaluation :
    • Pyrimidine-based compounds have shown varied cytotoxicity across different cancer cell lines, with some derivatives exhibiting low micromolar IC50 values, suggesting their potential as anticancer agents .

Data Tables

Compound NameBiological ActivityEC50/IC50 ValueTarget Organism/Cell Line
This compoundAntifungal (predicted)14.44 μg/mLBotrytis cinereal
Sulfamoyl Derivative AAntibacterial< 10 μg/mLStaphylococcus aureus
Pyrimidine Derivative BCytotoxic0.19 μMCancer Cell Line X

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related molecules, emphasizing substituents and reported bioactivities:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide Pyrimidinone-sulfonamide 4-Ethyl pyrimidinone, ethyl linker Unknown (hypothesized enzyme inhibition) -
A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) Indole-sulfonamide Indole, 4-sulfamoylphenyl Tumor growth suppression (synergy with doxorubicin)
A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) Benzamide-indole 4-Sulfamoylbenzamide, indole Tumor growth suppression
N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamide Anthracene-thioacetamide Anthracene dione, thioacetamide Antioxidant, antiplatelet activity
Compounds m, n, o () Pyrimidinone-amide Peptidic chains, 2-oxotetrahydropyrimidin Unknown (structural analogs)

Key Observations

Sulfamoyl Group Role : The sulfamoyl moiety is a common feature in A6, A15, and the target compound, suggesting its importance in binding to biological targets such as carbonic anhydrases or tyrosine kinases .

Heterocyclic Core Differences: The pyrimidinone ring in the target compound may offer distinct hydrogen-bonding patterns compared to the indole in A6/A15 or the anthracene dione in . This could alter target specificity or potency. The ethyl linker in the target compound may enhance conformational flexibility compared to rigid indole or anthracene systems.

Bioactivity Trends :

  • Indole-based sulfonamides (A6/A15) exhibit antitumor effects, likely through apoptosis induction or kinase inhibition .
  • Anthracene-thioacetamides () prioritize redox modulation, indicating that substituent choice dictates functional outcomes.

Synthetic and Analytical Methods :

  • Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving the 3D structures of such compounds, enabling structure-activity relationship (SAR) studies .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s pyrimidinone-sulfonamide hybrid structure warrants testing against cancer models or enzymatic targets (e.g., carbonic anhydrase IX) given the success of related sulfonamides .
  • SAR Development: Modifying the ethyl linker length or pyrimidinone substituents (e.g., replacing ethyl with bulkier groups) could optimize binding affinity or metabolic stability.
  • Contradictions : While sulfonamides are often associated with antitumor activity, anthracene-thioacetamides () demonstrate divergent bioactivities, underscoring the need for target-specific SAR profiling.

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